molecular formula C27H42O9 B12288326 21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid

21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid

Cat. No.: B12288326
M. Wt: 510.6 g/mol
InChI Key: FHNOSGJSTZJIRI-UHFFFAOYSA-N
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Description

21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid is a complex organic compound with the molecular formula C28H44O9. This compound is a derivative of pregnane, a steroid nucleus, and is conjugated with glucuronic acid. It is often studied for its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid typically involves multiple steps, starting from a suitable pregnane derivative. The hydroxylation at the 21st position and the oxidation at the 20th position are crucial steps in the synthesis. The glucuronidation process involves the conjugation of the glucuronic acid moiety to the pregnane derivative. Industrial production methods may involve the use of biocatalysts or specific enzymes to achieve the desired modifications efficiently .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 21st position can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group at the 20th position can be reduced to form alcohols.

    Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like NaBH4 (Sodium borohydride). .

Scientific Research Applications

21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, influencing various physiological pathways. The glucuronic acid moiety enhances its solubility and facilitates its excretion from the body .

Comparison with Similar Compounds

Similar compounds include other pregnane derivatives like 21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl acetate and 3alpha-Hydroxy-20-oxo-5beta-pregnan-21-yl beta-D-Glucuronide methyl ester. Compared to these compounds, 21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid is unique due to its specific glucuronic acid conjugation, which may confer distinct biological properties and pharmacokinetic profiles .

Properties

Molecular Formula

C27H42O9

Molecular Weight

510.6 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[[17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C27H42O9/c1-26-9-7-14(35-25-22(32)20(30)21(31)23(36-25)24(33)34)11-13(26)3-4-15-16-5-6-18(19(29)12-28)27(16,2)10-8-17(15)26/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)

InChI Key

FHNOSGJSTZJIRI-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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